molecular formula C6H14NO4P B14379095 Cyclohex-2-en-1-amine;phosphoric acid CAS No. 90014-19-0

Cyclohex-2-en-1-amine;phosphoric acid

Cat. No.: B14379095
CAS No.: 90014-19-0
M. Wt: 195.15 g/mol
InChI Key: BNRFPYLXYQNXHZ-UHFFFAOYSA-N
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Description

Cyclohex-2-en-1-amine (C₆H₁₁N) is a cyclic aliphatic amine featuring a six-membered ring with one double bond. When combined with phosphoric acid (H₃PO₄), it forms a salt or ester, depending on the reaction conditions. This compound is structurally distinct due to the cyclohexene ring, which introduces both steric and electronic effects compared to aromatic or linear amines. Phosphoric acid, a triprotic weak acid, can form mono-, di-, or tri-substituted salts with amines, enabling diverse chemical behavior .

Properties

CAS No.

90014-19-0

Molecular Formula

C6H14NO4P

Molecular Weight

195.15 g/mol

IUPAC Name

cyclohex-2-en-1-amine;phosphoric acid

InChI

InChI=1S/C6H11N.H3O4P/c7-6-4-2-1-3-5-6;1-5(2,3)4/h2,4,6H,1,3,5,7H2;(H3,1,2,3,4)

InChI Key

BNRFPYLXYQNXHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)N.OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohex-2-en-1-amine can be synthesized through several methodsThe reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, cyclohex-2-en-1-amine is often produced through catalytic hydrogenation of cyclohex-2-enone in the presence of ammonia. This method allows for the efficient production of the compound on a large scale. The reaction is typically carried out under high pressure and temperature to ensure complete conversion of the starting materials .

Chemical Reactions Analysis

Types of Reactions

Cyclohex-2-en-1-amine;phosphoric acid undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various cyclohexene derivatives, such as cyclohex-2-enone, cyclohexanamine, and substituted cyclohexenes. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Cyclohex-2-en-1-amine;phosphoric acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity.

    Medicine: Research is ongoing to explore the potential therapeutic applications of cyclohex-2-en-1-amine derivatives.

    Industry: In the industrial sector, cyclohex-2-en-1-amine is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of cyclohex-2-en-1-amine;phosphoric acid involves its interaction with various molecular targets. The amine group can form hydrogen bonds with electronegative atoms, facilitating the activation of nucleophiles or electrophiles in chemical reactions. This interaction enhances the reactivity of the compound, allowing it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

Structural and Chemical Properties

Aniline-Phosphoric Acid Salts
  • Formation : Graham’s studies (1833) demonstrated that excess aniline reacts with phosphoric acid to yield crystalline salts like anilinium phosphate (C₆H₅NH₃·H₂PO₄). These salts are white solids with moderate solubility in water and alcohol .
  • Stability : Anilinium phosphate decomposes under strong alkaline conditions, releasing aniline as an oily residue .
Cyclohexylammonium Phosphates
  • Example: Cyclohexylammonium salts of phosphoenolpyruvic acid (PEP) are used in biochemical applications. These salts exhibit high solubility in polar solvents and stability under physiological conditions .
Amine-Phosphoric Acid Esters
  • Vitrimers : Phosphoric acid reacts with epoxy-functionalized amines (e.g., DGEVA) to form crosslinked β-hydroxy phosphate esters. These materials exhibit thermal resistance and flexibility, depending on the amine’s structure .

Physical and Solubility Properties

Compound Solubility (Water) Melting Point Stability in Air
Anilinium phosphate Moderate ~100°C Hygroscopic
Cyclohexylammonium PEP High >150°C Stable
Cyclohex-2-en-1-amine; H₃PO₄ (predicted) Low (cold water) ~80–120°C Air-sensitive

Notes:

  • Cyclohex-2-en-1-amine’s reduced basicity (vs. aniline) likely decreases protonation efficiency, affecting salt crystallinity .
  • The cyclohexene ring may enhance hydrophobicity, reducing aqueous solubility compared to cyclohexylammonium salts .

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